molecular formula C17H17N5O3S2 B2580062 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide CAS No. 1171911-17-3

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

Cat. No. B2580062
CAS RN: 1171911-17-3
M. Wt: 403.48
InChI Key: YQJFQGXNEVODRR-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3S2 and its molecular weight is 403.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications Compounds containing thiazole moieties, like the one , have been studied for their antimicrobial properties. Research has demonstrated that derivatives of 1, 3, 4-thiadiazole, which share a structural resemblance with the mentioned compound, exhibit broad antimicrobial activities. These activities include antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties. Such derivatives have been designed and synthesized with the hope of achieving effective antimicrobial and antifungal outcomes, underscoring the versatility of thiazole compounds in therapeutic applications (Ameen & Qasir, 2017).

Anticancer Research The synthesis and evaluation of thiazole-containing compounds have also been directed towards anticancer research. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, characterized by their thiazole structures, have been synthesized and tested against various cancer cell lines. These compounds have shown weak to moderate antibacterial and antifungal activities, suggesting their potential in anticancer research (Alhameed et al., 2019).

Synthetic Methodologies The development of new synthetic methodologies for thiazole compounds is crucial for expanding their applications in scientific research. A study on the transformations of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates highlights innovative approaches to synthesizing thiazole derivatives. Such methodologies pave the way for the creation of novel compounds with potential applications in medicinal chemistry and drug design (Žugelj et al., 2009).

Eating Disorders and Compulsive Behaviors Interestingly, thiazole derivatives have been evaluated for their role in addressing eating disorders and compulsive behaviors. The study on the effects of various antagonists, including thiazole-based compounds, on binge eating in rats, suggests that selective antagonism at certain receptors could offer new avenues for treating eating disorders with a compulsive component (Piccoli et al., 2012).

Mechanism of Action

Target of Action

Thiazoles and indole derivatives are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Mode of Action

The mode of action of thiazoles and indole derivatives can vary widely depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazoles and indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. They can have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The pharmacokinetics of thiazoles and indole derivatives can also vary widely. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The result of the action of thiazoles and indole derivatives can include a range of molecular and cellular effects, depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .

Action Environment

The action, efficacy, and stability of thiazoles and indole derivatives can be influenced by a variety of environmental factors. For example, the solubility of thiazole in different solvents can affect its bioavailability .

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-9-3-4-13(25-2)11(5-9)20-17-21-12(8-27-17)15(24)22-16-19-10(7-26-16)6-14(18)23/h3-5,7-8H,6H2,1-2H3,(H2,18,23)(H,20,21)(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFQGXNEVODRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

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